Dihydrocaffeic acid
Overview
Description
Dihydrocaffeic acid, also known as 3-(3,4-dihydroxyphenyl)propanoic acid, is a phenolic acid belonging to the group of phenylpropanoic acids. It is characterized by a six-carbon aromatic ring and a three-carbon side chain with a carboxyl group at the end. This compound is found in minor amounts in various plants and fungi and has attracted significant interest due to its potential health benefits and applications in various fields .
Mechanism of Action
Dihydrocaffeic acid (DHCA), also known as 3-(3,4-Dihydroxyphenyl)propanoic acid or 3-(3,4-Dihydroxyphenyl)propionic acid, is a phenolic acid found in various plants and fungi . It has attracted significant interest due to its potential health benefits and therapeutic applications .
Target of Action
DHCA is known to target various cellular components and processes. It has been shown to exhibit a low IC50 value of 418 µM, indicating its potential as an inhibitor of tyrosine kinase .
Mode of Action
DHCA interacts with its targets primarily through its antioxidant properties . It is more efficient in improving resistance against oxidative stress than caffeic acid, despite the presence of the double bond in the aliphatic side chain . DHCA is also known to lower IL-6 production through downregulation of DNMT1 expression and inhibition of DNA methylation of the IL-6 gene in mice .
Biochemical Pathways
DHCA is a relevant microbial catabolite, described as a product from the degradation of different phenolic compounds, including hydroxycinnamoyl derivatives, anthocyanins, or flavonols . It is also involved in the insulin/IGF-1 pathway, affecting genes such as daf-16, daf-18, hsf-1, and sod-3, as well as a sirtuin gene (sir-2.1) .
Pharmacokinetics
DHCA is metabolized mainly in the intestinal mucosa through phase II enzymes, undergoing conjugation and methylation processes to form sulfated, glucuronic, and/or methylated conjugates . The transmembrane flux of DHCA in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .
Result of Action
The protective effect of DHCA and its derivatives on cells subjected to oxidative stress and inflammation has been acknowledged in many in vitro and in vivo studies . It has been shown to increase the survival rate of Caenorhabditis elegans under thermal stress and increase the mean and maximum lifespan of the nematode .
Action Environment
The action of DHCA can be influenced by various environmental factors. For instance, the presence of other compounds, such as malvidin-3’-O-glucoside (Mal-gluc), can enhance the effectiveness of DHCA in promoting resilience against stress by modulating brain synaptic plasticity and peripheral inflammation .
Biochemical Analysis
Biochemical Properties
Dihydrocaffeic acid plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including matrix metalloproteinases (MMPs) and nuclear factor-kappa B (NF-κB). This compound inhibits the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix components . Additionally, it modulates the NF-κB pathway, which is crucial for regulating immune response and inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to prevent oxidative stress in endothelial cells by enhancing the activity of endothelial nitric oxide synthase (eNOS) and reducing the production of reactive oxygen species (ROS) . In cancer cells, this compound exhibits cytotoxic effects, particularly in breast, prostate, and colon cancer cell lines . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antioxidant properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of MMPs, thereby preventing the breakdown of extracellular matrix components . Additionally, this compound modulates the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to reduced expression of pro-inflammatory cytokines and other inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It is rapidly metabolized in the colon, leading to the production of various metabolites, including this compound-3’-sulfate . The stability and degradation of this compound can influence its long-term effects on cellular function. In vitro studies have shown that this compound can protect cells from oxidative stress and inflammation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of cerebral ischemia, intraperitoneal injection of this compound at doses of 3, 10, and 30 mg/kg dose-dependently reduced brain infarct volume and improved functional behavior . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolite of caffeic acid and is further metabolized to this compound-3’-sulfate by sulfotransferase enzymes . This compound also interacts with reductase enzymes, which convert caffeic acid to this compound . These metabolic pathways contribute to the bioavailability and biological activity of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gastrointestinal tract and can be detected in plasma, urine, and feces after consumption of foods rich in chlorogenic and caffeic acids . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrocaffeic acid can be synthesized through several chemical and enzymatic methods. One common approach involves the hydrogenation of caffeic acid, which reduces the double bond in the aliphatic side chain. Enzymes such as lipases, tyrosinases, and laccases are frequently used to modify the structure of this compound, allowing for the formation of esters, phenolidips, and functionalized catechol rings .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as grapes and other plants, followed by purification processes. The use of biotechnological methods, including microbial fermentation and enzymatic synthesis, is also explored to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dihydrocaffeic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: The reduction of this compound typically involves hydrogenation using catalysts like palladium on carbon.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and oxidized forms, which have distinct properties and applications .
Scientific Research Applications
Dihydrocaffeic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various phenolic compounds and derivatives.
Biology: this compound is studied for its antioxidant properties and its role in modulating cellular processes.
Medicine: Research has shown that this compound has potential therapeutic effects, including anti-inflammatory, cardioprotective, and neuroprotective properties.
Industry: The compound is used in the food industry as a natural antioxidant and preservative. .
Comparison with Similar Compounds
- Caffeic acid
- Ferulic acid
- p-Coumaric acid
- Sinapic acid
Dihydrocaffeic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUWHJDUNRCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221919 | |
Record name | Dihydrocaffeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
428 mg/mL | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1078-61-1, 71693-95-3 | |
Record name | Dihydrocaffeic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dihydroxyphenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocaffeic acid polymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrocaffeic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dihydrocaffeic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dihydroxyphenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(3,4-DIHYDROXYPHENYL) PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSW0228VUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 °C | |
Record name | 3,4-Dihydroxyhydrocinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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